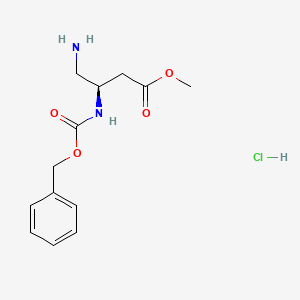

Z-Dbu-OMe.HCl (R)

Description

BenchChem offers high-quality Z-Dbu-OMe.HCl (R) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Dbu-OMe.HCl (R) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIOGFXVTYUMCY-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Dbu-OMe.HCl (R) chemical properties and structure

An In-Depth Technical Guide to (R)-Methyl 4-amino-3-((benzyloxy)carbonylamino)butanoate hydrochloride (Z-Dbu-OMe.HCl (R))

Authored by: A Senior Application Scientist

Introduction

(R)-Methyl 4-amino-3-((benzyloxy)carbonylamino)butanoate hydrochloride, commonly abbreviated as Z-Dbu-OMe.HCl (R), is a protected, non-proteinogenic amino acid derivative of significant interest in the fields of peptide chemistry and drug development. As a derivative of 3,4-diaminobutyric acid (Dbu), it serves as a crucial building block for the synthesis of modified peptides and peptidomimetics. The strategic placement of protecting groups—a benzyloxycarbonyl (Z) group on the alpha-amino function and a methyl ester (OMe) on the carboxyl group—affords precise control over its reactivity during solid-phase or solution-phase peptide synthesis.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Z-Dbu-OMe.HCl (R), offering field-proven insights for researchers, chemists, and professionals in drug discovery.

Core Chemical Identity and Structure

Z-Dbu-OMe.HCl (R) is characterized by a butanoate backbone with two amino groups at positions 3 and 4. The key to its utility lies in the orthogonal protection strategy employed.

-

Benzyloxycarbonyl (Z) Group: Attached to the C3 amino group, this urethane-type protecting group is stable under a wide range of conditions but can be selectively removed, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[1]

-

Methyl Ester (OMe) Group: This protects the carboxylic acid, preventing its participation in undesired side reactions. It is typically removed by saponification using a mild base like lithium hydroxide (LiOH).[1]

-

Hydrochloride (HCl) Salt: The primary amine at the C4 position is protonated, forming a stable hydrochloride salt. This enhances the compound's crystallinity, stability, and solubility in certain solvents, while also preventing the free amine from engaging in premature reactions.[1]

-

(R)-Stereocenter: The chiral center at the C3 position is in the (R)-configuration. This specific stereochemistry is critical as it dictates the three-dimensional conformation of the resulting peptides, which in turn influences their biological activity and resistance to proteolysis.[1]

Caption: Chemical structure of Z-Dbu-OMe.HCl (R).

Physicochemical and Spectroscopic Properties

The physical and chemical properties of Z-Dbu-OMe.HCl (R) are summarized below. These values are critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 845909-53-7 | [2] |

| Molecular Formula | C₁₃H₁₉ClN₂O₄ | [2] |

| Molecular Weight | 302.75 g/mol | [1][2] |

| IUPAC Name | methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride | [1] |

| Typical Purity | ≥95% | [1] |

| Appearance | White to off-white solid/powder | General knowledge |

| Recommended Storage | -20°C, under inert atmosphere | [1] |

Anticipated Analytical Characterization

While specific spectra for this compound are proprietary to manufacturers, a scientist can validate its structure using standard analytical techniques. The expected results are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals would include:

-

Aromatic protons from the benzyloxycarbonyl (Z) group, typically appearing as a multiplet around 7.3 ppm.

-

A singlet for the benzylic CH₂ protons of the Z group, usually around 5.1 ppm.

-

A singlet for the methyl ester (OMe) protons at approximately 3.7 ppm.

-

Multiplets for the diastereotopic protons of the butanoate backbone (CH₂ and CH groups).

-

Signals for the amine protons, which may be broad and exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Expected peaks include:

-

Carbonyl carbons for the ester and carbamate groups in the 155-175 ppm region.

-

Aromatic carbons between 127-137 ppm.

-

The benzylic carbon of the Z group around 67 ppm.

-

The methoxy carbon of the ester around 52 ppm.

-

Aliphatic carbons of the Dbu backbone in the 30-55 ppm range.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups.[3][4] Characteristic absorption bands would be:

-

N-H stretching from the amine and carbamate groups (~3300-3400 cm⁻¹).

-

C-H stretching from aromatic and aliphatic groups (~2850-3100 cm⁻¹).

-

Two distinct C=O (carbonyl) stretching bands: one for the urethane (~1690-1710 cm⁻¹) and one for the methyl ester (~1735-1750 cm⁻¹).

-

C-O stretching bands in the 1000-1300 cm⁻¹ region.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. In ESI-MS (Electrospray Ionization), the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 267.1, derived from the molecular formula C₁₃H₁₈N₂O₄.[1]

Synthesis and Purification Workflow

The synthesis of Z-Dbu-OMe.HCl (R) is a multi-step process that requires careful control of reaction conditions to ensure stereochemical integrity and high purity. The general, field-proven approach involves two primary transformations starting from a suitable precursor.

Experimental Protocol: General Synthesis

Step 1: Selective N-alpha-Protection The synthesis typically begins with an appropriate 3,4-diaminobutyric acid derivative. The alpha-amino group (at C3) is selectively protected with the benzyloxycarbonyl (Z) group.

-

Reactant Preparation: Dissolve the (R)-3,4-diaminobutyric acid precursor in a suitable solvent system, often a mixture of an organic solvent like dioxane and water.

-

Basification: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃), to act as a proton scavenger.

-

Protecting Group Addition: Cool the mixture in an ice bath (0°C). Slowly add benzyl chloroformate (Z-Cl) dropwise while maintaining the temperature and pH.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once complete, perform an aqueous work-up to remove excess reagents and byproducts.

Step 2: Carboxyl Group Esterification The carboxylic acid is then converted to a methyl ester. A common and highly efficient method utilizes trimethylsilyl chloride (TMSCl) in methanol.[5]

-

Reactant Suspension: Suspend the N-protected amino acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the suspension to 0°C. Add freshly distilled TMSCl slowly. The TMSCl reacts with methanol in situ to generate anhydrous HCl, which catalyzes the esterification.

-

Reaction: Stir the solution at room temperature until the starting material is fully consumed, as monitored by TLC.[5]

-

Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product, the hydrochloride salt, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product with high purity.

Caption: General workflow for the synthesis of Z-Dbu-OMe.HCl (R).

Applications in Research and Drug Development

Z-Dbu-OMe.HCl (R) is primarily used as a specialized building block in peptide synthesis. The presence of a protected primary amine on the side chain allows for post-synthetic modifications or the creation of branched and cyclic peptides.

Key Application Areas:

-

Antimicrobial Peptides (AMPs): Diaminobutyric acid is a key component of naturally occurring AMPs like polymyxins.[1] Incorporating Dbu residues using Z-Dbu-OMe.HCl (R) allows for the synthesis of novel AMPs with enhanced activity against Gram-negative bacteria, improved selectivity, and reduced susceptibility to bacterial resistance.[1]

-

Structure-Activity Relationship (SAR) Studies: By systematically replacing canonical amino acids with Dbu, researchers can probe the effects of side-chain length, charge, and stereochemistry on a peptide's biological activity, receptor binding, and membrane interaction.[1]

-

Peptide Stapling and Cyclization: The side-chain amine, once deprotected, serves as a convenient handle for intramolecular cyclization or for introducing "staples" (covalent cross-links) to lock a peptide into a specific bioactive conformation, often enhancing its stability and cell permeability.

-

Development of Therapeutic Peptides: Beyond AMPs, Dbu-containing peptides are being explored as enzyme inhibitors and cell-penetrating peptides for targeted drug delivery.[1]

Caption: Role of Z-Dbu-OMe.HCl (R) in peptide synthesis and modification.

Handling and Safety Precautions

As with any laboratory chemical, Z-Dbu-OMe.HCl (R) must be handled with appropriate care. While not classified as acutely hazardous, adherence to standard safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][7]

-

Inhalation: May cause respiratory tract irritation. If inhaled, move the exposed person to fresh air.[6]

-

Skin and Eye Contact: May cause skin and eye irritation.[6][8] In case of contact, immediately flush the affected area with plenty of water. For eyes, rinse for at least 15 minutes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[6] Recommended long-term storage is at -20°C.[1]

-

Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations.[6]

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride (HCl) gas.[6]

References

- Z-Dbu-OMe.HCl (S) - 1263047-39-7. Vulcanchem.

- Safety Data Sheet (for F

- MSDS - Safety Data Sheet (for H-Thr(tBu)-OMe HCl). AAPPTec.

- Safety Data Sheet (for Lead-Acid Battery).

- Safety data sheet (for H-Thr(tBu)-OMe · HCl). CymitQuimica.

- Z-Dbu-OMe.HCl(R)|845909-53-7. Pegpharm.

- Determining a Structure with IR and NMR. YouTube.

- Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.

- A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.

Sources

- 1. Z-Dbu-OMe.HCl (S) (1263047-39-7) for sale [vulcanchem.com]

- 2. Z-Dbu-OMe.HCl(R)|845909-53-7-Pegpharm [alphabiopharm.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]

- 6. peptide.com [peptide.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. regi.com [regi.com]

A Technical Guide to the Strategic Application of (R)-Z-Dbu-OMe.HCl in Advanced Peptide Synthesis

Abstract

(R)-N-α-Benzyloxycarbonyl-2,4-diaminobutyric acid methyl ester hydrochloride, commonly abbreviated as (R)-Z-Dbu-OMe.HCl, is a pivotal, non-proteinogenic amino acid derivative extensively utilized in synthetic organic chemistry and drug discovery. As a trifunctionally protected building block, it offers a unique scaffold for the construction of complex peptides and peptidomimetics. The strategic placement of an N-terminal benzyloxycarbonyl (Z) group, a C-terminal methyl ester (OMe), and a protonated side-chain amine provides an orthogonal protection scheme that is fundamental to its utility. This guide elucidates the core applications of (R)-Z-Dbu-OMe.HCl, focusing on its role in creating conformationally constrained peptides, branched peptide architectures, and lactam-cyclized structures. We will provide detailed mechanistic insights, field-proven experimental protocols, and data presentation to equip researchers with the knowledge to effectively integrate this versatile reagent into their synthetic workflows.

Structural Analysis and Physicochemical Properties

The efficacy of (R)-Z-Dbu-OMe.HCl as a synthetic building block stems directly from its unique structural arrangement. The core is an (R)-α,γ-diaminobutyric acid (Dbu) residue, a homologue of lysine that is shorter by one methylene unit. Each functional group is deliberately chosen to allow for selective chemical manipulation.

-

α-Amino Group Protection (Z-group): The benzyloxycarbonyl (Z) group is a classic urethane-type protecting group. It is stable to a wide range of reaction conditions, including those used for peptide coupling (e.g., carbodiimide activation) and ester saponification. Its primary mode of removal is catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl C-O bond, liberating the free amine, toluene, and carbon dioxide. This cleavage condition is mild and orthogonal to many other protecting groups, such as Boc and Fmoc.

-

α-Carboxyl Group Protection (OMe-group): The methyl ester is a simple and effective protecting group for the carboxylic acid. It is stable to the mildly basic conditions used to neutralize the side-chain amine hydrochloride and to the conditions of peptide coupling. It is readily cleaved via saponification using an aqueous base like sodium hydroxide (NaOH) to yield the free carboxylate.[1][2]

-

γ-Amino Group (HCl Salt): The side-chain amino group is the primary point of synthetic utility. It is presented as a hydrochloride salt, rendering it non-nucleophilic and protected by protonation. To engage it in a reaction, it must be neutralized in situ with a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA). This unmasks a primary amine ready for acylation or other modifications.

Table 1: Physicochemical Properties of (R)-Z-Dbu-OMe.HCl

| Property | Value |

| Chemical Formula | C₁₃H₁₉ClN₂O₄ |

| Molecular Weight | 318.75 g/mol |

| Stereochemistry | (R) at the α-carbon |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMF, DMSO |

| CAS Number | 26908-94-1[3] |

Core Applications in Synthetic Chemistry

The unique trifunctional nature of (R)-Z-Dbu-OMe.HCl enables several advanced applications beyond simple linear peptide elongation.

Synthesis of Branched and Bis-Peptides

The exposed γ-amino group serves as an ideal anchor point for creating branched peptides. A second peptide chain can be synthesized and coupled to the Dbu side chain, creating a bis-peptide structure linked at a defined point. This methodology is critical for developing multivalent ligands, synthetic vaccines, and complex drug delivery systems. The Dbu residue acts as a branching point, mimicking post-translationally modified lysine residues.

Lactam Bridge Formation for Peptide Cyclization

Conformational constraint is a powerful strategy for improving the metabolic stability, receptor selectivity, and bioavailability of therapeutic peptides.[4][5] (R)-Z-Dbu-OMe.HCl is a premier tool for inducing such constraints via side-chain-to-tail or side-chain-to-side-chain cyclization.

In a typical workflow, the Dbu residue is incorporated into a linear peptide sequence. After synthesis of the linear precursor, the orthogonal protecting groups are selectively removed to unmask the Dbu side-chain amine and a C-terminal carboxyl group. An intramolecular amide bond formation (lactamization) is then induced, yielding a stable, cyclic peptide. The resulting ring size (typically 12-18 atoms) imparts a rigid, predictable conformation.

Probing Structure-Activity Relationships (SAR)

As a shorter analog of lysine, Dbu is frequently used in SAR studies. By systematically replacing lysine with Dbu in a biologically active peptide, researchers can probe the importance of the side-chain length and the precise positioning of the terminal amino group for receptor binding and biological activity. A significant change in potency or selectivity upon substitution provides valuable insight into the ligand's binding mode.

Experimental Protocols and Methodologies

The following protocols provide a validated framework for the use of (R)-Z-Dbu-OMe.HCl in a solution-phase context. These principles are readily adaptable to solid-phase peptide synthesis (SPPS).

Protocol 1: Acylation of the γ-Amino Group

This protocol details the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to the side chain of (R)-Z-Dbu-OMe.HCl.

Materials:

-

(R)-Z-Dbu-OMe.HCl

-

Boc-Ala-OH (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)[6]

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)[6]

-

N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard work-up reagents (1M HCl, sat. NaHCO₃, brine)

Methodology:

-

Neutralization: Dissolve (R)-Z-Dbu-OMe.HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes to neutralize the hydrochloride salt and liberate the free γ-amino group.

-

Carboxyl Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) and stir for 30 minutes to form the HOBt active ester. The addition of HOBt is critical for suppressing racemization.[6]

-

Coupling Reaction: Slowly add the solution from Step 1 to the activated ester solution from Step 2 at 0 °C. Add the remaining portion of DIPEA (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: a. Monitor reaction completion by TLC or LC-MS. b. Dilute the reaction mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure branched product.

Protocol 2: Orthogonal Deprotection Strategy

This section describes the selective removal of the Z and OMe protecting groups after modification of the side chain.

A. Z-Group Removal (Catalytic Hydrogenation):

-

Dissolve the Z-protected peptide in methanol (MeOH) or ethyl acetate (EtOAc).

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

-

Securely fit a hydrogen balloon to the flask or conduct the reaction in a hydrogenation vessel under a positive pressure of H₂ (1 atm to 50 psi).

-

Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the N-terminally deprotected peptide.

B. OMe-Group Removal (Saponification): [1][2]

-

Dissolve the methyl ester-protected peptide in a mixture of MeOH and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture to pH ~7 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

The resulting aqueous solution can be used directly, or the product can be extracted after acidification or purified by reverse-phase HPLC.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations involving (R)-Z-Dbu-OMe.HCl.

Caption: Workflow for coupling an amino acid to the γ-amine of Z-Dbu-OMe.HCl.

Caption: Orthogonal deprotection strategy for the Z and OMe groups.

Conclusion

(R)-Z-Dbu-OMe.HCl is more than a simple amino acid derivative; it is a strategic tool for molecular architects in the field of peptide science. Its pre-configured orthogonal protection scheme provides a reliable and versatile platform for synthesizing molecules with enhanced structural complexity and therapeutic potential. By enabling the creation of branched, cyclic, and conformationally constrained peptides, it allows researchers to overcome many of the inherent limitations of linear peptides, paving the way for the development of next-generation diagnostics and therapeutics. A thorough understanding of its reactivity and the associated protocols is essential for any scientist aiming to push the boundaries of modern peptide chemistry.

References

-

ResearchGate. Synthesis and characterization of new gamma-nucleo peptides based on a diaminobutyric acid moiety. Available from: [Link]

-

Podlech, J. & Gmeiner, P. The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University; 1995. Available from: [Link]

- Google Patents. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative.

-

Berlinguet, L., Gauthier, R. & Labrecque, G. SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Journal of Chemistry. 1958;36(5):727-731. Available from: [Link]

-

Sharma, A., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. 2023;14(11):2059-2083. Available from: [Link]

-

Aapptec Peptides. Coupling Reagents. Available from: [Link]

-

Jørgensen, M. R., et al. The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. Journal of Medicinal Chemistry. 2005;48(1):56-70. Available from: [Link]

- Lednicer, D. & Mitscher, L. A. The Organic Chemistry of Drug Synthesis, Volume 7. Wiley; 2008.

-

Royal Society of Chemistry. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. 2024. Available from: [Link]

-

jOeCHEM. Peptide Synthesis with the Boc Protecting Group. YouTube; 2020. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. D-2,4-Diaminobutyric acid - Creative Peptides [creative-peptides.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

The Strategic Application of Z-Dbu-OMe.HCl (R) in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery and chemical biology, the demand for peptides with enhanced stability, specific conformations, and potent biological activity is ever-increasing. Chiral building blocks are fundamental to achieving these complex molecular architectures. This technical guide provides an in-depth exploration of (R)-methyl 4-amino-3-(benzyloxycarbonylamino)butanoate hydrochloride, or Z-Dbu-OMe.HCl (R), a versatile chiral building block. We will delve into its strategic application in the synthesis of constrained and bioactive peptides, with a particular focus on the rationale behind its use and the technical nuances of its incorporation into peptide scaffolds. This guide will serve as a comprehensive resource, offering both theoretical understanding and practical, field-proven protocols for researchers engaged in advanced peptide synthesis.

Introduction: The Imperative for Constrained Peptides and the Role of Chiral Building Blocks

Linear peptides, while offering significant therapeutic potential, are often hampered by their inherent flexibility and susceptibility to proteolytic degradation. This can lead to poor bioavailability and reduced efficacy. To overcome these limitations, medicinal chemists employ various strategies to introduce conformational constraints, thereby locking the peptide into its bioactive conformation.[1] Cyclization, the formation of a covalent bond between different parts of a peptide chain, is a powerful approach to achieve this rigidity.[2]

The success of such strategies hinges on the use of precisely engineered chiral building blocks.[3] These are molecules with defined stereochemistry that serve as foundational units in the construction of complex organic molecules.[3] Z-Dbu-OMe.HCl (R) is one such building block, a derivative of (R)-3,4-diaminobutyric acid (Dbu), where the α-amino and γ-amino groups, as well as the carboxylic acid, are masked with protecting groups. This strategic protection allows for its controlled and sequential reaction during peptide synthesis.

Physicochemical Properties and Structural Features of Z-Dbu-OMe.HCl (R)

A thorough understanding of the physicochemical properties of Z-Dbu-OMe.HCl (R) is essential for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₁₉ClN₂O₄ |

| Molecular Weight | 302.75 g/mol |

| Appearance | White to off-white solid |

| Chirality | (R)-configuration at the α-carbon |

| Protecting Groups | Benzyloxycarbonyl (Z) on the α-amino group; Methyl ester (OMe) on the carboxyl group |

| Solubility | Soluble in polar organic solvents such as DMF and DCM |

The key structural features of Z-Dbu-OMe.HCl (R) are the orthogonal protecting groups. The benzyloxycarbonyl (Z) group is stable under a range of conditions but can be selectively removed, often by hydrogenolysis. The methyl ester (OMe) can be hydrolyzed under basic conditions. This orthogonality is crucial for directing the reactivity of the Dbu residue during a multi-step synthesis.[4]

The Strategic Role of Z-Dbu-OMe.HCl (R) in Peptide Synthesis

The primary application of Z-Dbu-OMe.HCl (R) is as a precursor for introducing a constrained linkage within a peptide, particularly through side-chain to side-chain cyclization.[5] The diaminobutyric acid residue provides a unique four-carbon chain with a terminal amino group that can be used to form a lactam bridge with a carboxylic acid side chain of another amino acid, such as aspartic or glutamic acid.[6]

Rationale for Employing Z-Dbu-OMe.HCl (R) in Constrained Peptide Synthesis

The choice of Z-Dbu-OMe.HCl (R) as a building block is driven by several key factors:

-

Introduction of a Defined Stereocenter: The (R)-configuration of the Dbu residue influences the final conformation of the cyclic peptide, which can be critical for its biological activity.

-

Orthogonal Protection Strategy: The Z and OMe groups allow for selective deprotection and reaction, enabling the formation of the desired lactam bridge without interfering with other reactive groups in the peptide chain.[7]

-

Control over Ring Size: The four-carbon side chain of Dbu allows for the formation of medium-sized rings, which are often optimal for mimicking protein secondary structures like β-turns.

-

Enhanced Stability: The resulting cyclic peptides are generally more resistant to enzymatic degradation compared to their linear counterparts.[2]

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step methodologies for the incorporation of Z-Dbu-OMe.HCl (R) into a peptide chain and its subsequent use in side-chain cyclization.

Peptide Elongation: Coupling of Z-Dbu-OMe.HCl (R)

This protocol describes the coupling of Z-Dbu-OMe.HCl (R) to a resin-bound peptide using standard solid-phase peptide synthesis (SPPS) techniques.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Z-Dbu-OMe.HCl (R)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF) for Fmoc deprotection (if applicable)

Protocol:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Activation of Z-Dbu-OMe.HCl (R): In a separate vessel, dissolve 3 equivalents of Z-Dbu-OMe.HCl (R) and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol.

Orthogonal Deprotection and Side-Chain Cyclization

This protocol outlines the selective deprotection of the side-chain protecting groups and the subsequent intramolecular lactam bridge formation.

Materials:

-

Resin-bound linear peptide containing the Dbu residue and an acidic residue (e.g., Asp or Glu) with an appropriate side-chain protecting group (e.g., OtBu).

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Methanol or THF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

Protocol:

-

Side-Chain Deprotection of Acidic Residue: Treat the resin with a solution of TFA/TIS/water (95:2.5:2.5) for 2-3 hours to remove the t-butyl protecting group from the aspartic or glutamic acid side chain. Wash the resin thoroughly with DCM and DMF.

-

Deprotection of the Z group: Suspend the resin in methanol or THF. Add a catalytic amount of 10% Pd/C. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient) with stirring for 4-6 hours. The Z group is cleaved to generate a free amine on the Dbu side chain. Filter the resin to remove the catalyst and wash thoroughly.

-

Intramolecular Cyclization: Swell the resin in DMF. Add 3 equivalents of HATU and 6 equivalents of DIPEA. Agitate the mixture at room temperature for 12-24 hours. Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

-

Final Cleavage and Purification: Once cyclization is complete, cleave the peptide from the resin using a standard TFA cleavage cocktail. Purify the cyclic peptide by reverse-phase HPLC.

Case Study: Synthesis of a Polymyxin B Analogue

Polymyxins are a class of cyclic lipopeptide antibiotics effective against multidrug-resistant Gram-negative bacteria.[8] Their structure features a cyclic heptapeptide and a linear tripeptide chain acylated with a fatty acid. The cyclization is achieved through an amide bond between the side chain of a diaminobutyric acid (Dab, an achiral analogue of Dbu) residue and the C-terminus. The synthesis of polymyxin analogues with improved therapeutic indices is an active area of research.[9][10]

In a hypothetical synthesis of a polymyxin B analogue, Z-Dbu-OMe.HCl (R) could be strategically employed. The (R)-stereochemistry would introduce a specific conformational bias in the cyclic core, potentially influencing its interaction with the bacterial membrane and reducing toxicity.

Troubleshooting and Key Considerations

-

Racemization: During coupling and activation steps, there is a risk of epimerization at the α-carbon. The use of coupling additives like HOBt can help to suppress this side reaction.[11]

-

Incomplete Deprotection: The removal of the Z group by hydrogenolysis can sometimes be sluggish. Ensuring the catalyst is active and the reaction is run under a positive hydrogen pressure is crucial.

-

Cyclization Efficiency: On-resin cyclization can be influenced by the peptide sequence and the swelling of the resin. Performing the reaction in a dilute solution of the cleaved linear peptide may be an alternative if on-resin cyclization is inefficient.

-

Purification: The purification of cyclic peptides can be challenging due to their potentially aggregated nature. Careful optimization of the HPLC gradient is often required.

Conclusion

Z-Dbu-OMe.HCl (R) is a powerful and versatile chiral building block for the synthesis of conformationally constrained peptides. Its well-defined stereochemistry and orthogonal protecting groups provide chemists with the tools to construct complex cyclic architectures with a high degree of control. The methodologies outlined in this guide, from initial coupling to final cyclization, provide a robust framework for the successful application of Z-Dbu-OMe.HCl (R) in the development of novel peptide-based therapeutics and research tools. As the demand for more sophisticated peptide drugs continues to grow, the strategic use of such chiral building blocks will undoubtedly play an increasingly vital role in advancing the field.

References

- Design, synthesis and antimicrobial studies of some polymyxin analogues. (n.d.). Antibiotics.

- Magee, T. V., et al. (2022). Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids. Journal of Medicinal Chemistry.

- Simon, L., et al. (2018).

- Pentelute, B. L., & Seeberger, P. H. (2012). Cyclic Peptide Synthesis, Conventional Cyclization.

- Schiller, P. W., et al. (1985). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research.

- Hutchinson, M. F., et al. (2022).

- Vaara, M. (2013). Novel Polymyxin Derivatives Carrying Only Three Positive Charges Are Effective Antibacterial Agents. Antimicrobial Agents and Chemotherapy.

- Side-Chain Cyclization Techniques in Cyclic Peptides. (n.d.). Synpeptide.

- The Synthesis of Cyclic Peptides. (2019).

- Protecting Groups and Orthogonal Protection Str

- Protecting Groups. (n.d.). University of Minnesota.

- Peptide cycliz

- Design, synthesis and antimicrobial studies of some polymyxin analogues. (2023).

- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2021).

- Kocienski, P. J. (2005). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups.

- Re-evaluating Fmoc Deprotection: A Comparison of Piperidine and DBU in Thioamide-Containing Peptide Synthesis. (2019). Thieme Chemistry.

- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.

- van der Vlist, J., et al. (2021). An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols. The Journal of Organic Chemistry.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.

- Ueda, S., et al. (2016). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Bioorganic & Medicinal Chemistry.

- 1 Protection Reactions. (n.d.). Wiley-VCH.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Salomon, C. J., et al. (1995). Recent developments in chemical deprotection of ester functional group. Tetrahedron.

- Stack plot of the ¹H‐NMR spectra of DBU (spectrum „A”), 1‐(3‐aminopropyl). (2020).

- Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactiv

- The Research Progress of Bioactive Peptides Derived from Traditional Natural Products in China. (2023). Molecules.

- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2022).

- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Advanced ChemTech.

- Protecting Groups for Peptide Synthesis. (2020). YouTube.

- DBU(6674-22-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of Protected Lactam-Bridged Dipeptides. (2011).

- Lecture 8 : Peptide synthesis (continued): Protection, coupling and deprotection methods. (2020). YouTube.

- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2013). Analytical Chemistry.

- Investigation of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Germinated Lamtoro Gung Using In Vitro and In Silico Approaches. (2022). Molecules.

Sources

- 1. scispace.com [scispace.com]

- 2. Cyclic Peptide Synthesis, Conventional Cyclization [ebrary.net]

- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Side-Chain Cyclization Methods in Peptide Chemistry - Creative Peptides [creative-peptides.com]

- 6. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antimicrobial studies of some polymyxin analogues | Semantic Scholar [semanticscholar.org]

- 10. Synthesis, Antibacterial Activity, and Nephrotoxicity of Polymyxin B Analogues Modified at Leu-7, d-Phe-6, and the N-Terminus Enabled by S-Lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

An In-depth Technical Guide to the Synthesis of Z-Dbu-OMe.HCl (R): A Non-Natural Amino Acid Derivative

Introduction: The Expanding Role of Non-Natural Amino Acids in Drug Discovery

In the landscape of modern drug discovery and peptide science, the 20 canonical amino acids represent only the starting point. The strategic incorporation of non-natural amino acids (NNAAs) into peptides and other therapeutic modalities offers an unparalleled toolkit for medicinal chemists.[1][] These engineered building blocks, not found in natural protein synthesis, allow for the precise manipulation of molecular properties, leading to enhanced stability, improved target selectivity, and novel functionalities.[][3] NNAAs like the derivatives of 2,4-diaminobutanoic acid (Dbu) are of particular interest. The additional primary amine on the side chain provides a valuable handle for bioconjugation, peptide cyclization, or modulating receptor interactions, making Dbu derivatives critical components in the development of next-generation therapeutics, from anticancer agents to novel antibiotics.[4][5][6]

This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to a specific, orthogonally protected Dbu derivative: (R)-N-α-Benzyloxycarbonyl-2,4-diaminobutanoic acid methyl ester hydrochloride (Z-Dbu-OMe.HCl). We will dissect the strategic considerations behind the synthesis, provide detailed, field-proven protocols for each step, and explain the causality behind the experimental choices, empowering researchers to confidently replicate and adapt this synthesis.

Part 1: Retrosynthetic Analysis and Strategic Framework

The successful synthesis of a complex molecule like Z-Dbu-OMe.HCl (R) hinges on a logical retrosynthetic analysis and the implementation of a robust protection strategy.

Retrosynthetic Breakdown

The target molecule can be deconstructed as follows: The final hydrochloride salt is formed from its free-base precursor. The methyl ester can be synthesized from the corresponding carboxylic acid. The core chiral scaffold, (R)-2,4-diaminobutanoic acid, requires a stereospecific synthesis, which can be elegantly achieved from a readily available chiral starting material, D-Glutamic acid. This pathway leverages the existing stereocenter and transforms the side-chain carboxylic acid into the required amine.

The Principle of Orthogonal Protection

Multi-step synthesis of polyfunctional molecules like amino acids is impossible without the strategic use of protecting groups. Orthogonal protection is a cornerstone of modern peptide and organic synthesis, referring to the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[7][8] This allows for the selective manipulation of one functional group while others remain shielded.[9]

In our synthesis, we will employ two key protecting groups:

-

Benzyloxycarbonyl (Z or Cbz): This group protects the α-amino group. It is stable to a wide range of conditions but can be cleanly removed by catalytic hydrogenolysis or strong acids.[10][11][12]

-

Methyl Ester (OMe): This protects the α-carboxyl group. It is stable to the conditions used for Z-group introduction and the key side-chain transformation but can be removed by saponification (base-mediated hydrolysis).[13][14]

This orthogonal scheme ensures precise control over the synthetic sequence.

Part 2: The Synthetic Workflow

The overall synthetic pathway from D-Glutamic acid to the target molecule is a multi-step process involving protection, functional group transformation, esterification, and final salt formation.

Caption: Overall synthetic workflow for Z-Dbu-OMe.HCl (R).

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: α-Amine Protection: Synthesis of N-α-Benzyloxycarbonyl-D-Glutamic Acid (Z-D-Glu-OH)

-

Principle: The α-amino group of D-Glutamic acid is protected using benzyl chloroformate under Schotten-Baumann conditions. The reaction is maintained at a basic pH to ensure the amino group is deprotonated and nucleophilic, while the cold temperature controls the exothermic reaction and minimizes side products.

-

Protocol:

-

Suspend D-Glutamic acid (1 equiv., e.g., 14.7 g) in water (e.g., 100 mL) in a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and pH meter.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 2 M NaOH solution dropwise until the D-Glutamic acid dissolves and the pH reaches ~10.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) and 2 M NaOH solution simultaneously in a dropwise manner over 1-2 hours, maintaining the pH between 9.5 and 10.5 and the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Z-D-Glu-OH as a white solid.

-

Step 2: Side-Chain Amidation: Synthesis of N-α-Benzyloxycarbonyl-D-Glutamine (Z-D-Gln-OH)

-

Principle: The γ-carboxylic acid of Z-D-Glu-OH is selectively converted to a primary amide. This is achieved by first activating the γ-carboxyl group as a mixed anhydride using isobutyl chloroformate, followed by reaction with aqueous ammonia. The α-carboxyl group is less reactive due to steric hindrance from the Z-group and its proximity to the electron-withdrawing carbamate.

-

Protocol:

-

Dissolve Z-D-Glu-OH (1 equiv., e.g., 28.1 g) and N-methylmorpholine (NMM, 2.2 equiv.) in anhydrous THF (e.g., 250 mL) and cool to -15 °C in a dry ice/acetone bath.

-

Slowly add isobutyl chloroformate (1.1 equiv.) dropwise, ensuring the temperature does not rise above -10 °C. Stir for 15 minutes to form the mixed anhydride.

-

In a separate flask, cool concentrated aqueous ammonia (e.g., 30% NH4OH, 5-10 equiv.) to 0 °C.

-

Add the cold mixed anhydride solution from step 2 to the cold ammonia solution rapidly with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Reduce the volume of the solvent under reduced pressure.

-

Dilute with water and acidify to pH 2 with 1 M HCl. A white precipitate will form.

-

Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield Z-D-Gln-OH.

-

Step 3: Key Transformation via Hofmann Rearrangement: Synthesis of N-α-Benzyloxycarbonyl-D-2,4-diaminobutanoic Acid (Z-D-Dbu-OH)

-

Principle: The Hofmann rearrangement converts the primary amide of the glutamine side chain into a primary amine with the loss of one carbon atom (as CO2). This classic reaction creates the diaminobutanoic acid backbone. Using a reagent like bis(trifluoroacetoxy)iodobenzene (PIFA) or iodobenzene diacetate in a mixed aqueous/organic solvent system provides a reliable method for this transformation on protected amino acid derivatives.[15]

-

Mechanism Visualization:

Caption: Simplified mechanism of the Hofmann Rearrangement.

-

Protocol:

-

Dissolve Z-D-Gln-OH (1 equiv., e.g., 28.0 g) in a mixture of acetonitrile and water (1:1, e.g., 200 mL).

-

Add bis(trifluoroacetoxy)iodobenzene (PIFA, 1.2 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

-

Remove the acetonitrile under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove organic byproducts.

-

The aqueous solution containing the product can be purified using ion-exchange chromatography or carried forward to the next step after adjusting the pH. For isolation, adjust the pH to the isoelectric point of Z-D-Dbu-OH (~pH 6) to precipitate the product. Filter and dry.

-

Step 4: α-Carboxyl Protection: Synthesis of Z-D-Dbu-OMe

-

Principle: The carboxylic acid is converted to a methyl ester using trimethylsilyl chloride (TMSCl) in methanol. TMSCl reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification. This method is highly effective for amino acids as it avoids harsh conditions and simplifies work-up.[16]

-

Protocol:

-

Suspend Z-D-Dbu-OH (1 equiv., e.g., 25.2 g) in anhydrous methanol (e.g., 250 mL) and cool to 0 °C.

-

Slowly add TMSCl (2.2 equiv.) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours. The suspension should become a clear solution.

-

Remove the solvent under reduced pressure to obtain a crude oil or solid.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid and deprotonate the γ-ammonium group, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield Z-D-Dbu-OMe as the free base, typically an oil or low-melting solid.

-

Step 5: Final Salt Formation: Synthesis of Z-Dbu-OMe.HCl (R)

-

Principle: The final step involves converting the γ-amino group of the free base into its hydrochloride salt. This is done by treating a solution of the compound with a stoichiometric amount of HCl. The resulting salt is typically a stable, crystalline solid, which facilitates handling and purification.

-

Protocol:

-

Dissolve the Z-D-Dbu-OMe free base from the previous step (1 equiv., e.g., 26.6 g) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of HCl in diethyl ether (e.g., 2 M solution, 1.1 equiv.) dropwise with stirring.

-

A white precipitate will form immediately.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and solvent.

-

Dry the product under vacuum to yield Z-Dbu-OMe.HCl (R) as a stable, white crystalline solid.

-

Part 4: Data Summary

The following table summarizes the key physical and chemical properties of the intermediates and the final product in this synthetic pathway.

| Compound | Formula | Mol. Weight | Expected Form | Key Characterization Notes |

| D-Glutamic Acid | C₅H₉NO₄ | 147.13 | White Solid | Starting material, commercially available.[17] |

| Z-D-Glu-OH | C₁₃H₁₅NO₆ | 281.26 | White Solid | Successful protection confirmed by NMR (aromatic Z-group protons). |

| Z-D-Gln-OH | C₁₃H₁₆N₂O₅ | 280.28 | White Solid | IR spectroscopy shows characteristic amide C=O and N-H stretches. |

| Z-D-Dbu-OH | C₁₂H₁₆N₂O₄ | 252.27 | White Solid | Mass spectrometry confirms loss of CO from Z-D-Gln-OH. |

| Z-D-Dbu-OMe | C₁₃H₁₈N₂O₄ | 266.29 | Oil/Solid | ¹H NMR shows a new singlet around 3.7 ppm for the methyl ester. |

| Z-Dbu-OMe.HCl (R) | C₁₃H₁₉ClN₂O₄ | 302.75 | White Solid | Elemental analysis for C, H, N, and Cl confirms salt formation. |

Conclusion

The synthesis of non-natural amino acid derivatives like Z-Dbu-OMe.HCl (R) is a critical enabling technology in modern pharmaceutical research. The multi-step pathway detailed in this guide, beginning from the inexpensive chiral precursor D-Glutamic acid, represents a logical, robust, and scalable approach. By leveraging the principles of orthogonal protection and well-established chemical transformations such as the Hofmann rearrangement and Fischer esterification, researchers can reliably access this valuable building block. The successful execution of this synthesis opens the door to creating novel peptides and peptidomimetics with enhanced therapeutic properties, underscoring the vital link between advanced organic synthesis and the future of medicine.

References

- Williams, R. M. (2001). Synthesis of Optically Active α-Amino Acids. Pergamon Press.

-

Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link][13]

-

Angewandte Chemie. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]

-

Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link][14]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(3), 177-190. Retrieved from [Link][9]

-

Singh, S. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link][4]

-

Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link][7]

-

ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link][18]

-

ACS Publications. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link][5]

- Perdih, A., & Sollner Dolenc, M. (2010). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 14(1), 80-107.

-

AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(6), 1634-1653. Retrieved from [Link][3]

- Liu, C. F., & Tam, J. P. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489.

-

Reddy, G. V., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 60-62. Retrieved from [Link][16]

-

Bitesize Bio. (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link][19]

-

ResearchGate. (2019). Amino Acid-Protecting Groups. Retrieved from [Link][12]

-

Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH. Retrieved from [15]

-

Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link][6]

- PubMed. (2014). The selective conversion of glutamic acid in amino acid mixtures using glutamate decarboxylase--a means of separating amino acids for synthesizing biobased chemicals. Biotechnology Progress, 30(3), 681-688.

-

Oregon State University. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved from [Link][20]

-

Canadian Science Publishing. (1960). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]

- National Institutes of Health. (2012). Synthesis of a Series of Diaminoindoles. ACS Medicinal Chemistry Letters, 3(10), 829-834.

-

ECMDB. (2015). D-Glutamic acid (ECMDB03339). Retrieved from [Link][17]

- National Institutes of Health. (2011). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 13(19), 5044-5047.

-

Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). Retrieved from [Link]

-

UnitsLab.com. (n.d.). Glutamic Acid (Glu). Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 15. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 16. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ECMDB: D-Glutamic acid (ECMDB03339) (M2MDB000491) [ecmdb.ca]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 21. Glutamic acid - Wikipedia [en.wikipedia.org]

Z-Dbu-OMe.HCl (R) CAS number and molecular weight

An In-Depth Technical Guide to Z-D-Dbu-OMe.HCl (R-Isomer)

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Z-D-Dbu-OMe.HCl in Modern Peptide Chemistry

In the landscape of advanced peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these critical building blocks is the R-isomer of N-α-benzyloxycarbonyl-2,4-diaminobutyric acid methyl ester hydrochloride, commonly referred to as Z-D-Dbu-OMe.HCl. This molecule is not merely a reagent but a strategic tool for medicinal chemists aiming to enhance peptide stability, alter receptor binding affinities, and introduce novel functionalities.

The presence of the D-enantiomer of diaminobutyric acid (Dbu) is particularly significant. Peptides incorporating D-amino acids often exhibit marked resistance to enzymatic degradation by endogenous proteases, a critical factor in extending their in-vivo half-life. The benzyloxycarbonyl (Z) group provides robust, yet readily cleavable, protection for the α-amino group, while the methyl ester (OMe) protects the C-terminus, allowing for precise, stepwise control during solid-phase or solution-phase peptide synthesis. This guide provides a comprehensive overview of Z-D-Dbu-OMe.HCl, from its fundamental properties to its practical application in the laboratory, grounded in the principles of synthetic efficiency and analytical validation.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. These parameters dictate storage conditions, solubility for reactions, and the analytical methods suitable for its characterization.

| Property | Value | Source |

| CAS Number | 845909-53-7 | [1][2] |

| Molecular Formula | C₁₃H₁₉ClN₂O₄ | [1][2] |

| Molecular Weight | 302.75 g/mol (or 302.8 g/mol ) | [1][2] |

| IUPAC Name | methyl (2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoate hydrochloride | [2] |

| Synonyms | Z-D-Dbu-OMe.HCl, Cbz-D-Dab-OMe.HCl, N-α-Benzyloxycarbonyl-D-2,4-diaminobutyric acid methyl ester hydrochloride | [2][3] |

| Recommended Storage | -20°C | [2] |

Chemical Structure Visualization

The structure of Z-D-Dbu-OMe.HCl is defined by a central chiral carbon with the R-configuration, an N-terminal Z-protecting group, a C-terminal methyl ester, and a side chain terminating in a primary amine hydrochloride salt.

Caption: Chemical structure of Z-D-Dbu-OMe.HCl.

Synthesis and Quality Control: A Self-Validating System

The synthesis of Z-D-Dbu-OMe.HCl begins with the commercially available precursor, D-2,4-diaminobutyric acid. The synthetic route is designed to selectively protect the α-amino and carboxyl groups while leaving the γ-amino group free for subsequent reactions or, more commonly, protecting it with an orthogonal group in a later step.

A plausible synthetic pathway involves two key transformations:

-

N-α-Benzyloxycarbonylation: The α-amino group of D-Dbu is selectively protected using benzyl chloroformate (Cbz-Cl or Z-Cl). This reaction is typically performed under basic conditions (e.g., using sodium bicarbonate) to neutralize the HCl generated in situ. The selectivity for the α-amino group over the γ-amino group is a critical parameter, often controlled by pH and reaction conditions.

-

C-terminal Esterification: The carboxylic acid is converted to a methyl ester. A common method is reaction with methanol in the presence of a catalyst like thionyl chloride (SOCl₂) or by using a pre-activated form of the acid.

Analytical Characterization Protocol

Ensuring the purity and identity of Z-D-Dbu-OMe.HCl is paramount for its use in GMP environments and reproducible research. A multi-pronged analytical approach is required.

1. High-Performance Liquid Chromatography (RP-HPLC):

-

Objective: To determine purity and identify any synthesis-related impurities.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm (for the phenyl ring of the Z-group).

-

-

Rationale: RP-HPLC is the preferred technique for its high resolving power with polar molecules like amino acid derivatives. The acidic mobile phase ensures protonation of all basic sites for consistent peak shape.

2. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: Electrospray ionization (ESI) in positive ion mode is coupled with an LC system (LC-MS).

-

Expected Result: A prominent peak corresponding to the molecular ion [M-Cl]⁺ at m/z 267.3.

-

Rationale: ESI-MS provides unambiguous confirmation of the molecular formula by measuring the mass-to-charge ratio.[4]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and stereochemical integrity.

-

Methodology: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural elucidation and confirmation that no isomerization occurred during synthesis.

Application in Peptide Synthesis: A Step-by-Step Workflow

Z-D-Dbu-OMe.HCl is primarily used as a building block in peptide synthesis. The free γ-amino group can be coupled to the growing peptide chain after the initial peptide bond is formed at the α-amino position (following deprotection). Alternatively, and more commonly, it is used in its N-γ-protected form (e.g., Boc) for standard solid-phase peptide synthesis (SPPS). For this guide, we will illustrate its use in a solution-phase coupling reaction.

Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of Z-D-Dbu-OMe.HCl to an N-terminally protected amino acid, for example, Boc-L-Alanine.

Materials:

-

Z-D-Dbu-OMe.HCl

-

Boc-L-Alanine (Boc-Ala-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[5][6]

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Stir the solution at 0°C for 20 minutes.

-

Amine Component Preparation: In a separate flask, dissolve Z-D-Dbu-OMe.HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) dropwise at 0°C.

-

Causality: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. DIPEA is a non-nucleophilic base used to scavenge the HCl without interfering with the coupling reaction.

-

-

Coupling Reaction: Add the free amine solution from Step 2 to the activated ester solution from Step 1 at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Work-up and Purification: a. Monitor the reaction by TLC or LC-MS until the starting material is consumed. b. Dilute the reaction mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The acidic wash removes unreacted EDC and residual DIPEA. The basic wash removes unreacted HOBt and any remaining acidic starting material. The brine wash removes residual water. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the resulting crude dipeptide using silica gel column chromatography.

-

Peptide Coupling Workflow Diagram

Caption: Workflow for solution-phase dipeptide synthesis.

References

-

Pegpharm. Z-Dbu-OMe.HCl(R). [Link]

-

Genentech. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

International Journal of Peptide Research and Therapeutics. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

-

MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Z-Dbu-OMe.HCl (R)

Foreword: Navigating the Physicochemical Landscape of a Protected Amino Acid Derivative

In the realm of peptide synthesis and drug development, the purity, solubility, and stability of building blocks are paramount. Z-Dbu-OMe.HCl (R), or methyl (3R)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride, is a protected amino acid derivative with significant potential in the synthesis of novel peptides and peptidomimetics. As with any active pharmaceutical ingredient (API) or critical intermediate, a comprehensive understanding of its physicochemical properties is not merely academic; it is a critical determinant of its successful application, from bench-scale synthesis to potential therapeutic use.

This guide provides a deep dive into the core solubility and stability characteristics of Z-Dbu-OMe.HCl (R). We will move beyond a simple recitation of facts and figures to explore the underlying scientific principles that govern its behavior in various environments. For researchers, scientists, and drug development professionals, this document is intended to serve as a practical, field-proven resource for handling, formulating, and deploying this compound with confidence. We will dissect the "why" behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for generating robust and reliable data.

Chemical Identity and Structural Considerations

Z-Dbu-OMe.HCl (R) is a derivative of 3,4-diaminobutyric acid (Dbu) with key protecting groups: a benzyloxycarbonyl (Z) group on the alpha-amino function and a methyl ester (OMe) on the carboxyl group. The molecule is supplied as a hydrochloride salt to enhance its stability and handling characteristics.[1]

| Property | Value | Source |

| CAS Number | 1423018-00-1 | [2] |

| Molecular Formula | C13H19ClN2O4 | [3] |

| Molecular Weight | 302.76 g/mol | [2] |

| Synonym | Methyl (3R)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride | Inferred from S-form[1] |

| Storage Temperature | Refrigerated | [2] |

The presence of the Z-group, the methyl ester, and the hydrochloride salt form are all critical factors that will influence the solubility and stability of the compound. The hydrochloride salt is expected to confer better aqueous solubility compared to the free base.[1]

Solubility Profiling: A Multi-faceted Approach

Solubility is a critical parameter that impacts everything from reaction kinetics in synthesis to bioavailability in drug delivery.[4][5] A thorough understanding of a compound's solubility profile in various solvents is therefore essential. For Z-Dbu-OMe.HCl (R), we will consider two key types of solubility assessment: kinetic and thermodynamic.[6]

Kinetic Solubility Assessment

Kinetic solubility provides a high-throughput measure of how quickly a compound dissolves and is particularly relevant in early-stage discovery and screening.[4][6] This is often assessed by adding a concentrated stock solution of the compound (typically in an organic solvent like DMSO) to an aqueous buffer and observing for precipitation.[6]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This method measures the scattering of light by undissolved particles and is a rapid way to determine the point of precipitation.[4][5]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Z-Dbu-OMe.HCl (R) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Causality Behind Experimental Choices:

-

DMSO as the stock solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, ensuring a true solution at the start of the experiment.

-

Low final DMSO concentration: Keeping the final DMSO concentration low minimizes its co-solvent effects, providing a more accurate reflection of aqueous solubility.

-

Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for kinetic solubility screening.[5]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for solubility determination.[7] This is a more time- and resource-intensive measurement but provides crucial data for formulation development.[8]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[7]

-

Excess Solid Addition: Add an excess amount of solid Z-Dbu-OMe.HCl (R) to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter.[8]

-

Quantification: Accurately dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][8]

Causality Behind Experimental Choices:

-

Use of excess solid: This ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[7]

-

Prolonged equilibration: This allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

-

HPLC for quantification: HPLC is a highly specific and sensitive method that can accurately determine the concentration of the analyte and also detect any potential degradation products.[8]

Anticipated Solubility Profile of Z-Dbu-OMe.HCl (R)

| Solvent | Expected Solubility Category | Rationale |

| Water | Soluble | The hydrochloride salt form should enhance aqueous solubility. |

| PBS (pH 7.4) | Soluble | Similar to water, with buffering to maintain a stable pH. |

| Acidic Buffer (pH 2) | Potentially Higher Solubility | The primary amine will be fully protonated, which may further enhance solubility. |

| Basic Buffer (pH 9) | Potentially Lower Solubility | The free base form is likely to be less soluble than the hydrochloride salt. |

| Ethanol/Methanol | Soluble to Highly Soluble | The organic nature of the Z-group and the methyl ester should allow for good solubility in polar organic solvents. |

| DMSO | Very Soluble | A strong polar aprotic solvent that is generally a good solvent for a wide range of organic molecules. |

Stability Assessment: Ensuring Compound Integrity

The stability of an API is a critical quality attribute that can impact its safety and efficacy.[9][10] Stability testing for Z-Dbu-OMe.HCl (R) should evaluate its susceptibility to degradation under various environmental conditions.[9]

Solid-State Stability

Solid-state stability studies assess the impact of temperature and humidity on the compound in its solid form. These studies are guided by international guidelines such as those from the International Council for Harmonisation (ICH).[9][11][12]

Experimental Protocol: ICH-Guided Solid-State Stability Study

-

Batch Selection: Use at least one representative batch of Z-Dbu-OMe.HCl (R).[11]

-

Container Closure System: Store the compound in a container that mimics the proposed storage and distribution packaging.[10]

-

Storage Conditions: Place samples in controlled environmental chambers at the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[11]

-

-

Testing Frequency: Test the samples at defined time points (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[9][10]

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance (visual inspection)

-

Assay (e.g., by HPLC to determine the amount of the active compound)

-

Related substances (e.g., by a stability-indicating HPLC method to detect and quantify degradation products)

-

Solution-State Stability

Solution-state stability is crucial for understanding how the compound will behave in formulations or during synthetic reactions in solution. Key factors to investigate are pH and temperature.

Experimental Protocol: pH-Dependent Solution Stability

-

Buffer Preparation: Prepare a series of buffers across a range of pH values (e.g., pH 2, 4, 7, 9).

-

Sample Preparation: Dissolve a known concentration of Z-Dbu-OMe.HCl (R) in each buffer.

-

Incubation: Store the solutions at controlled temperatures (e.g., 25°C and 40°C).

-

Time-Point Analysis: At various time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.

-

HPLC Analysis: Analyze the aliquots using a stability-indicating HPLC method to determine the remaining concentration of Z-Dbu-OMe.HCl (R) and the formation of any degradation products.

Potential Degradation Pathways for Z-Dbu-OMe.HCl (R)

-

Hydrolysis of the methyl ester: This is a common degradation pathway for esters, particularly at acidic or basic pH, and would result in the formation of the corresponding carboxylic acid.

-

Cleavage of the Z-group: The benzyloxycarbonyl protecting group can be susceptible to cleavage under certain conditions, although it is generally stable to mild acid and base.

-